Delcasertib's ability to inhibit cell division makes it a promising candidate for cancer therapy. Studies have shown that delcasertib can induce cell death in various cancer cell lines, including those resistant to other chemotherapeutic agents []. Research is ongoing to evaluate the efficacy of delcasertib as a single agent or in combination with other therapies for different types of cancer [, ].
Delcasertib can be used as a research tool to study the process of cell division. By inhibiting Aurora B kinase, researchers can investigate the specific roles of this protein in mitosis and how its disruption affects cell cycle progression []. This knowledge can be valuable for understanding the mechanisms underlying cell proliferation and development of diseases associated with abnormal cell division.
Delcasertib can be used to model mitotic defects in cells. Studies have shown that delcasertib treatment can lead to chromosome missegregation, a hallmark of many cancers []. This allows researchers to investigate the consequences of these defects on cell viability and their potential contribution to disease development.
The synthesis of Delcasertib involves several steps that typically include the formation of the disulfide bond and other modifications to enhance its selectivity and potency. While specific synthetic routes may vary, they generally encompass:
Delcasertib shares structural and functional similarities with several other compounds that target protein kinase C isoforms. Below is a comparison with notable similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Gö6976 | Inhibits conventional PKC isoforms | Broad-spectrum PKC inhibition |
Eniporide | Inhibits sodium-hydrogen exchanger | Focused on cardiac protection against ischemia |
Rottlerin | Selective inhibitor of delta PKC | Known for neuroprotective effects |
Delcasertib exhibits a complex molecular structure characterized by its substantial peptide composition and intricate chemical framework [1]. The compound possesses the molecular formula C₁₂₀H₁₉₉N₄₅O₃₄S₂, representing one of the larger therapeutic peptides in current pharmaceutical research [1] [4]. The molecular weight of delcasertib is precisely 2880.28 grams per mole, with an exact mass of 2878.4668 daltons as determined through high-resolution mass spectrometry [1] [9]. This substantial molecular weight reflects the compound's dual-peptide architecture and extensive amino acid composition [4].
The compound is officially registered under Chemical Abstracts Service number 949100-39-4, facilitating its identification across scientific databases and regulatory frameworks [1] [22]. The molecular formula reveals the presence of 120 carbon atoms, 199 hydrogen atoms, 45 nitrogen atoms, 34 oxygen atoms, and 2 sulfur atoms, indicating the peptide's rich amino acid diversity and the critical disulfide connectivity that maintains structural integrity [1] [4].
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₂₀H₁₉₉N₄₅O₃₄S₂ | Mass Spectrometry |
Molecular Weight | 2880.28 g/mol | Calculated/MS |
Exact Mass | 2878.4668 Da | High-Resolution MS |
CAS Number | 949100-39-4 | Registry Assignment |
Elemental Composition | C: 120, H: 199, N: 45, O: 34, S: 2 | Molecular Formula Analysis |
Delcasertib consists of two distinct peptide chains connected through a disulfide linkage, creating a heterodimeric structure essential for its biological function [5] [9] [12]. The first peptide chain, designated as sequence A, contains the amino acid sequence CYGRKKRRQRRR, representing a twelve-residue peptide derived from the human immunodeficiency virus type 1 transactivator protein region 47-57 [5] [12]. This sequence serves as the cellular penetration component, facilitating intracellular delivery of the therapeutic payload [10] [12].
The second peptide chain, sequence B, comprises the amino acid sequence CSFNSYELGSL, an eleven-residue peptide derived from the delta V1-1 portion of protein kinase C delta [5] [10] [12]. This sequence constitutes the cargo peptide responsible for the compound's selective inhibitory activity against delta protein kinase C [2] [10]. The combined peptide structure totals 23 amino acids, creating a unique bifunctional therapeutic agent [12].
Analysis of the amino acid composition reveals significant structural characteristics that influence the compound's properties and function [21]. The peptide contains nine basic residues, including seven arginine residues and two lysine residues, predominantly concentrated in the transactivator protein-derived sequence [9] [11]. This high concentration of positively charged residues facilitates membrane interaction and cellular uptake [11] [12]. The compound also contains two acidic residues, one glutamic acid and one asparagine, along with six polar residues including three serine residues, two tyrosine residues, and one glutamine residue [9] [21].
Sequence Component | Amino Acid Sequence | Origin | Function |
---|---|---|---|
Chain A (Carrier) | CYGRKKRRQRRR | HIV-1 TAT₄₇₋₅₇ | Cell Penetration |
Chain B (Cargo) | CSFNSYELGSL | PKC δV1-1 | PKC Delta Inhibition |
Total Residues | 23 amino acids | Synthetic Conjugate | Therapeutic Activity |
Basic Residues | 9 (R: 7, K: 2) | Predominantly Chain A | Membrane Interaction |
Acidic Residues | 2 (E: 1, N: 1) | Chain B | Structural Balance |
The structural integrity of delcasertib critically depends on the formation of an intermolecular disulfide bridge connecting the two constituent peptide chains [4] [5] [17]. This disulfide bond forms between the cysteine residue at position 1 of chain A and the cysteine residue at position 1 of chain B, designated as the A1-B1 disulfide bridge [4] [9]. The formation of this covalent linkage is essential for maintaining the compound's biological activity and structural stability [17] [19].
The disulfide bridge serves multiple structural and functional roles within the delcasertib architecture [15] [16]. Primarily, it provides structural stability by covalently linking the two peptide components, preventing dissociation under physiological conditions [15]. This connectivity ensures that the cellular penetration peptide remains associated with the therapeutic cargo peptide throughout the delivery process [17] [19]. The disulfide linkage also contributes to the compound's resistance to proteolytic degradation, extending its biological half-life [16].
The formation of disulfide bridges follows established principles of protein chemistry, where cysteine residues undergo oxidative coupling to form covalent sulfur-sulfur bonds [15] [16]. In the case of delcasertib, this process occurs through controlled synthetic conditions that favor the desired intermolecular linkage over potential intramolecular or alternative intermolecular connections [17] [19]. The specificity of this disulfide formation is crucial for maintaining the compound's intended biological activity [15].
Structural stability analysis reveals that the disulfide bridge contributes significantly to the overall conformational rigidity of delcasertib [15] [16]. The covalent connection constrains the relative positioning of the two peptide chains, creating a defined three-dimensional structure that is essential for receptor recognition and binding [15]. This structural constraint also influences the compound's solubility characteristics and membrane interaction properties [16] [17].
Structural Feature | Specification | Functional Significance |
---|---|---|
Disulfide Bridge | Cys1(A)-Cys1(B) | Intermolecular Stability |
Bond Type | Covalent S-S Linkage | Irreversible Connection |
Formation Mechanism | Oxidative Coupling | Controlled Synthesis |
Stability Contribution | High Structural Rigidity | Enhanced Half-life |
Conformational Effect | Defined 3D Structure | Receptor Specificity |
Delcasertib exhibits distinct physicochemical properties that reflect its peptide nature and structural complexity [4] [6] [23]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported solubility values ranging from 60 to 100 milligrams per milliliter, corresponding to approximately 34.72 millimolar concentration [4] [6] [23]. This high solubility in dimethyl sulfoxide facilitates laboratory handling and formulation development for research applications [23].
In contrast to its dimethyl sulfoxide solubility, delcasertib shows limited aqueous solubility, a characteristic typical of large peptides with significant hydrophobic amino acid content [21] [24]. The compound's solubility profile is influenced by its amino acid composition, particularly the presence of hydrophobic residues such as phenylalanine, leucine, and the aromatic tyrosine residues [21]. The high proportion of basic residues, however, provides some degree of water interaction through hydrogen bonding and electrostatic interactions [24].
Storage stability represents a critical aspect of delcasertib's physicochemical profile [4] [7]. When stored as a solid powder, the compound maintains stability for up to two years at negative eighty degrees Celsius and one year at negative twenty degrees Celsius [4] [7]. In solution form, stability is reduced to six months at negative eighty degrees Celsius and one month at negative twenty degrees Celsius [4] [7]. These storage requirements reflect the peptide's susceptibility to degradation through various mechanisms including oxidation, hydrolysis, and aggregation [7].
The compound's pharmacokinetic properties reveal rapid clearance characteristics typical of peptide therapeutics [8] [12]. Delcasertib reaches steady-state concentrations within 5 to 30 minutes following intravenous administration, with a terminal elimination half-life of 2 to 5 minutes [8] [12]. This rapid clearance profile reflects the compound's peptide nature and the body's efficient mechanisms for peptide metabolism and elimination [12].
Property Category | Specification | Value | Implications |
---|---|---|---|
DMSO Solubility | High | 60-100 mg/mL | Research Formulation |
Aqueous Solubility | Limited | Low | Formulation Challenge |
Powder Stability (-80°C) | Long-term | 2 years | Storage Advantage |
Solution Stability (-80°C) | Medium-term | 6 months | Handling Limitation |
Terminal Half-life | Rapid | 2-5 minutes | Fast Clearance |
Steady State | Quick | 5-30 minutes | Rapid Distribution |
Delcasertib represents a unique class within the spectrum of protein kinase C modulators, distinguished by its peptide-based structure and selective mechanism of action [25] [26] [30]. Unlike small molecule protein kinase C inhibitors such as bisindolylmaleimide I and Gö6983, which function through adenosine triphosphate-competitive mechanisms in the kinase active site, delcasertib operates through selective disruption of protein-protein interactions [11] [29] [30].
The structural comparison with other protein kinase C modulators reveals significant differences in molecular architecture and mechanism [25] [26] [33]. Phorbol esters, such as phorbol 12-myristate 13-acetate, function as small molecule activators with molecular weights around 616 daltons, targeting the C1 domain of protein kinase C for activation [25] [26]. In contrast, delcasertib's molecular weight of 2880 daltons reflects its complex peptide structure designed for selective inhibition rather than activation [1] [25].
Natural product modulators like bryostatin-1 represent another structural class, with molecular weights around 905 daltons and complex polycyclic structures that interact with the C1 domain [25] [33]. These compounds demonstrate that protein kinase C modulation can be achieved through diverse structural approaches, from small synthetic molecules to complex natural products to engineered peptides like delcasertib [25] [26].
The selectivity profile of delcasertib distinguishes it from pan-protein kinase C inhibitors [26] [30]. While compounds like bisindolylmaleimide I and Gö6983 inhibit multiple protein kinase C isoforms through their adenosine triphosphate-competitive mechanisms, delcasertib achieves delta protein kinase C selectivity through its specific peptide sequence derived from the delta V1-1 region [11] [26] [30]. This selectivity represents a significant advantage in therapeutic applications where isoform-specific modulation is desired [30].
Comparative analysis of other peptide-based protein kinase C modulators reveals structural similarities and differences [11] [30]. The protein kinase C epsilon V1 peptide, with an approximate molecular weight of 800-1000 daltons, shares the peptide-based approach but targets a different protein kinase C isoform [11]. Similarly, protein kinase C delta pseudosubstrate peptides, with molecular weights of 2000-2500 daltons, provide delta selectivity but through pseudosubstrate mimicry rather than translocation inhibition [11] [30].
Compound Class | Molecular Weight Range | Mechanism | Selectivity | Structural Type |
---|---|---|---|---|
Delcasertib | 2880 Da | Translocation Inhibition | δ-PKC Selective | Dual Peptide |
Phorbol Esters | 400-700 Da | C1 Domain Activation | Pan-PKC | Small Molecule |
Bryostatin-1 | 900 Da | C1 Domain Activation | Novel PKC | Natural Product |
BisI/Gö6983 | 400-450 Da | ATP Competitive | Pan-PKC | Small Molecule |
PKC Peptide Inhibitors | 800-2500 Da | Various Peptide | Isoform Selective | Peptide |